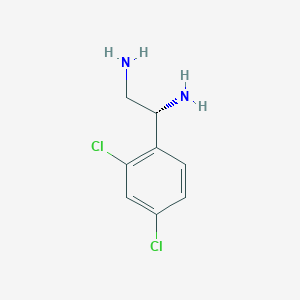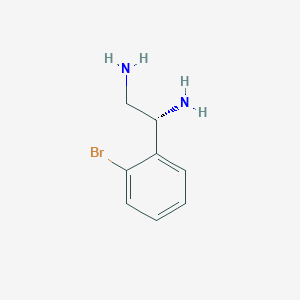
5-Chloro-3-hydroxy-6-methylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-3-hydroxy-6-methylpyridin-2(1H)-one is a chemical compound belonging to the pyridinone family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of chlorine, hydroxyl, and methyl groups in the pyridinone ring can significantly influence the compound’s chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-hydroxy-6-methylpyridin-2(1H)-one typically involves the chlorination of 3-hydroxy-6-methylpyridin-2(1H)-one. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in 5-Chloro-3-hydroxy-6-methylpyridin-2(1H)-one can undergo oxidation to form a ketone.
Reduction: The compound can be reduced to remove the chlorine atom, forming 3-hydroxy-6-methylpyridin-2(1H)-one.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 5-Chloro-3-oxo-6-methylpyridin-2(1H)-one.
Reduction: 3-Hydroxy-6-methylpyridin-2(1H)-one.
Substitution: Various substituted pyridinones depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Chloro-3-hydroxy-6-methylpyridin-2(1H)-one depends on its specific interactions with molecular targets. It may act by inhibiting enzymes or binding to receptors, leading to changes in cellular processes. The presence of the chlorine and hydroxyl groups can enhance its binding affinity and specificity for certain targets.
類似化合物との比較
Similar Compounds
3-Hydroxy-6-methylpyridin-2(1H)-one: Lacks the chlorine atom, which may result in different chemical and biological properties.
5-Chloro-3-oxo-6-methylpyridin-2(1H)-one: An oxidized form with a ketone group instead of a hydroxyl group.
5-Chloro-3-hydroxy-2-methylpyridin-2(1H)-one: A positional isomer with the methyl group at a different position.
Uniqueness
5-Chloro-3-hydroxy-6-methylpyridin-2(1H)-one is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of the chlorine atom can enhance its stability and modify its electronic properties, making it distinct from other pyridinone derivatives.
特性
分子式 |
C6H6ClNO2 |
|---|---|
分子量 |
159.57 g/mol |
IUPAC名 |
5-chloro-3-hydroxy-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C6H6ClNO2/c1-3-4(7)2-5(9)6(10)8-3/h2,9H,1H3,(H,8,10) |
InChIキー |
RVGHNDYVEMYTEI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C(=O)N1)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


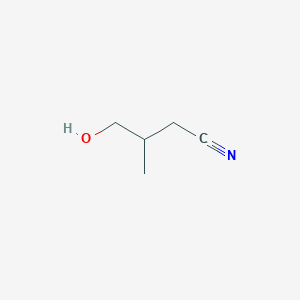
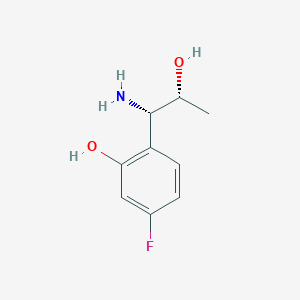
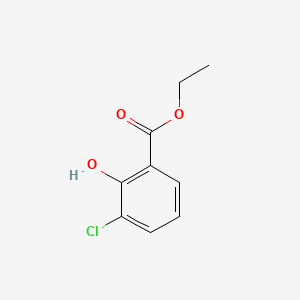
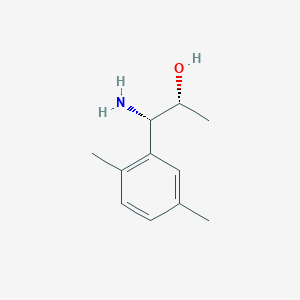
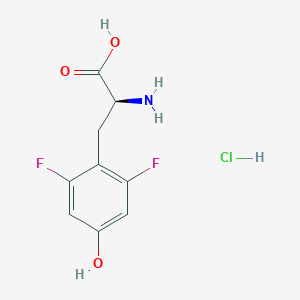
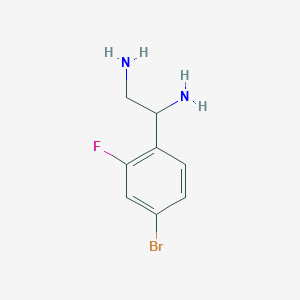
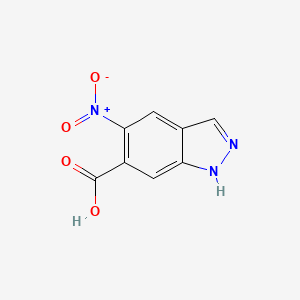
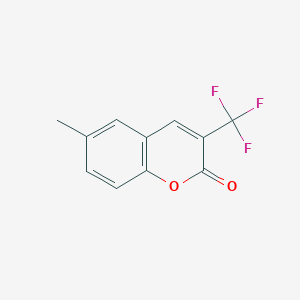
![7-Chloro-2-iodooxazolo[4,5-b]pyridine](/img/structure/B13038531.png)

